molecular formula C7H15NS B13527657 3-((Ethylthio)methyl)pyrrolidine

3-((Ethylthio)methyl)pyrrolidine

Cat. No.: B13527657
M. Wt: 145.27 g/mol
InChI Key: CSVWMTNHBITWTE-UHFFFAOYSA-N
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Description

3-((Ethylthio)methyl)pyrrolidine is an organic compound with the molecular formula C7H15NS It features a pyrrolidine ring substituted at the third position with an ethylthio methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((Ethylthio)methyl)pyrrolidine typically involves the reaction of pyrrolidine with ethylthiomethylating agents. One common method includes the use of ethylthiomethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can facilitate large-scale synthesis. Catalysts and advanced purification techniques, including distillation and chromatography, are employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-((Ethylthio)methyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the ethylthio group, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Pyrrolidine derivatives without the ethylthio group.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

3-((Ethylthio)methyl)pyrrolidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It serves as a building block in the manufacture of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-((Ethylthio)methyl)pyrrolidine depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The ethylthio group can influence the compound’s binding affinity and specificity, while the pyrrolidine ring can mimic natural substrates or inhibitors, affecting molecular pathways involved in neurotransmission or metabolic processes.

Comparison with Similar Compounds

    3-((Methylthio)methyl)pyrrolidine: Similar structure but with a methylthio group instead of an ethylthio group.

    3-((Ethylthio)methyl)piperidine: Contains a piperidine ring instead of a pyrrolidine ring.

    3-((Ethylthio)methyl)azetidine: Features an azetidine ring, which is a smaller ring structure compared to pyrrolidine.

Uniqueness: 3-((Ethylthio)methyl)pyrrolidine is unique due to the combination of the ethylthio group and the pyrrolidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications. Its structural features allow for diverse chemical modifications and functionalizations, broadening its utility in various fields.

Properties

Molecular Formula

C7H15NS

Molecular Weight

145.27 g/mol

IUPAC Name

3-(ethylsulfanylmethyl)pyrrolidine

InChI

InChI=1S/C7H15NS/c1-2-9-6-7-3-4-8-5-7/h7-8H,2-6H2,1H3

InChI Key

CSVWMTNHBITWTE-UHFFFAOYSA-N

Canonical SMILES

CCSCC1CCNC1

Origin of Product

United States

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